2,2-Dimethyl-1,3-dioxane-5-thiol
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Overview
Description
2,2-Dimethyl-1,3-dioxane-5-thiol is an organic compound with the molecular formula C6H12O2S It is a heterocyclic compound containing both oxygen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxane-5-thiol typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-one with a thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized reactors and purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxane-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxane-5-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of thiol-containing enzymes and proteins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxane-5-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. This interaction can modulate the activity of enzymes, proteins, and other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-5-ol: Similar structure but contains a hydroxyl group instead of a thiol group.
2,2-Dimethyl-1,3-dioxane-5-one: Contains a carbonyl group instead of a thiol group.
5,5-Dimethyl-1,3-dioxane-2-ethanol: Contains an additional ethyl group and a hydroxyl group.
Uniqueness
The thiol group allows for specific interactions with biological molecules and can be used in targeted chemical modifications .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxane-5-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2)7-3-5(9)4-8-6/h5,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMMWINYNPQOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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